N,N-bis(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide
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Overview
Description
N,N-BIS[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE: is a complex organic compound that features a combination of furan and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE typically involves the condensation of furan-2-carbaldehyde with 2-(2-methylphenoxy)acetic acid in the presence of a suitable amine. The reaction is often carried out under reflux conditions with a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their condensation under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-BIS[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Phenolic derivatives and substituted amides.
Scientific Research Applications
N,N-BIS[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of N,N-BIS[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The furan rings and phenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-DIFURFURYLOXAMIDE: Similar in structure but lacks the phenoxy group.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Contains a furan ring but has different functional groups.
Uniqueness
N,N-BIS[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE is unique due to the presence of both furan and phenoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C19H19NO4 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N,N-bis(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H19NO4/c1-15-6-2-3-9-18(15)24-14-19(21)20(12-16-7-4-10-22-16)13-17-8-5-11-23-17/h2-11H,12-14H2,1H3 |
InChI Key |
BAOCVWKPEOUTID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3 |
Origin of Product |
United States |
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